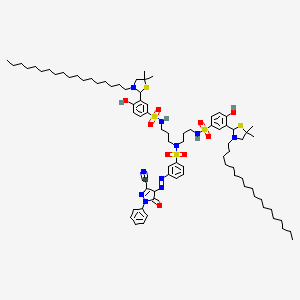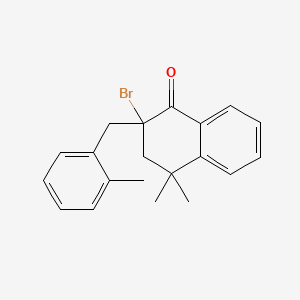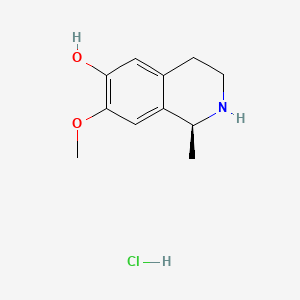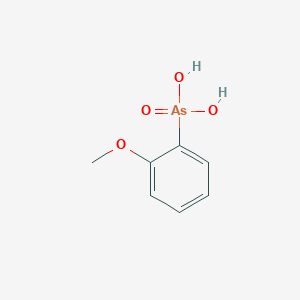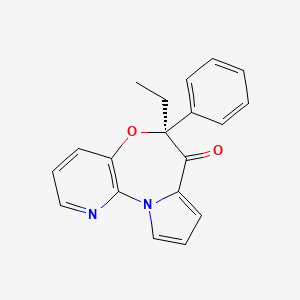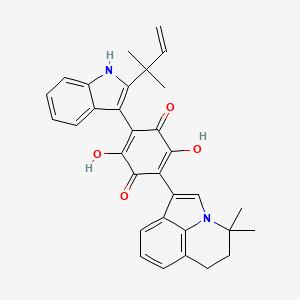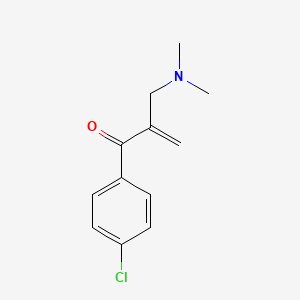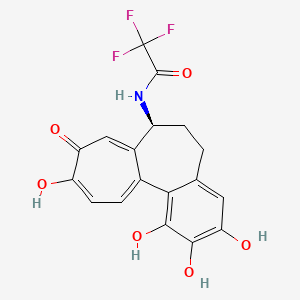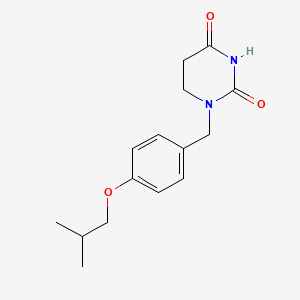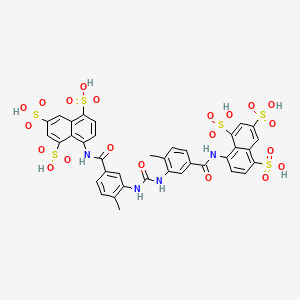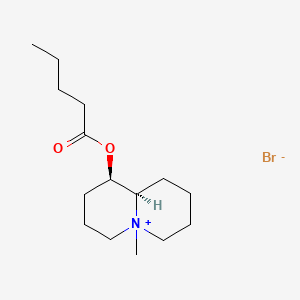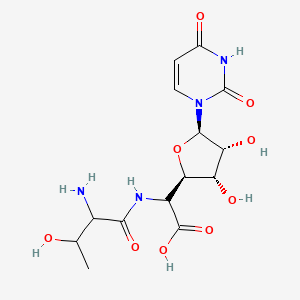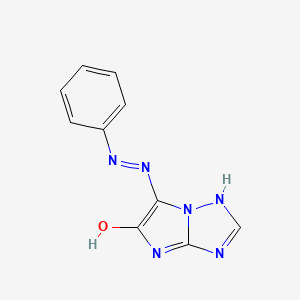
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) is a complex organic compound with a unique structure that combines imidazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Scaling up the synthesis would require careful consideration of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole or triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) exerts its effects is not well-understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar reactivity.
Double half-Heusler alloys: Compounds with different applications but comparable complexity in their synthesis and properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic transformations.
Uniqueness
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and physical properties
Properties
CAS No. |
87287-58-9 |
|---|---|
Molecular Formula |
C10H8N6O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
6-phenyldiazenyl-1H-imidazo[1,2-b][1,2,4]triazol-5-ol |
InChI |
InChI=1S/C10H8N6O/c17-9-8(16-10(13-9)11-6-12-16)15-14-7-4-2-1-3-5-7/h1-6,17H,(H,11,12,13) |
InChI Key |
LVVQHCFWGRBMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C3N2NC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


